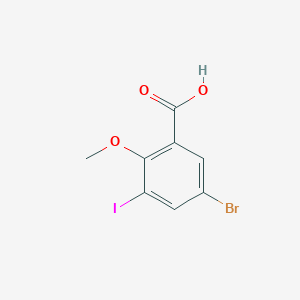

5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid

Description

Properties

IUPAC Name |

5-bromo-3-iodo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQKAEQOVTURLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289996 | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198475-45-4 | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198475-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-iodo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis of Pharmaceuticals

5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.

Case Study: Thromboxane Receptor Antagonists

One notable application is in the synthesis of thromboxane receptor antagonists. The compound is utilized as a starting reagent in regioselective Heck cross-coupling reactions, leading to the formation of complex molecules with potential therapeutic effects against cardiovascular diseases . This method demonstrates the compound's utility in creating biologically active molecules through strategic chemical transformations.

Organic Synthesis and Coupling Reactions

The compound is frequently employed in various coupling reactions, such as Sonogashira and Suzuki coupling reactions. These reactions are essential for constructing complex organic molecules.

Table 1: Summary of Coupling Reactions Involving 5-Bromo-3-iodo-2-methoxybenzenecarboxylic Acid

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Heck Coupling | Thromboxane receptor antagonist | High | |

| Sonogashira Coupling | Various aryl-substituted products | Moderate | |

| Suzuki Coupling | Aryl boronic acid derivatives | Good |

These reactions illustrate the compound's versatility in forming carbon-carbon bonds, which is fundamental in organic synthesis.

Material Science Applications

Beyond pharmaceuticals, 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid has potential applications in material science, particularly in developing organic semiconductors and charge-transfer complexes.

Case Study: Organic Charge-Transfer Complexes

Recent studies have demonstrated that this compound can form charge-transfer complexes with photocatalysts, enhancing their efficiency for various applications, including solar energy conversion and photochemical reactions . This aspect opens avenues for utilizing the compound in advanced materials research.

Toxicological Studies and Environmental Impact

Research into the toxicological profile of 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid is essential for assessing its safety for use in pharmaceuticals and materials. Studies indicate that while the compound exhibits biological activity, its environmental persistence and bioaccumulation potential require careful evaluation .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other biomolecules.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Key Compounds for Comparison:

5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂)

5-Bromo-2-iodobenzoic acid (C₇H₄BrIO₂)

2-Bromo-5-methoxybenzoic acid (C₈H₇BrO₃)

Comparative Analysis:

Reactivity and Solubility

- Reactivity: The iodine atom in 5-bromo-3-iodo-2-methoxybenzenecarboxylic acid enhances its utility in Ullman or Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability compared to bromine or chlorine .

- Solubility: Methoxy groups generally improve solubility in polar organic solvents (e.g., methanol, DMSO). However, the presence of two heavy halogens (Br, I) may reduce aqueous solubility compared to mono-halogenated analogs like 2-bromo-5-methoxybenzoic acid .

Research Findings

- Pharmaceutical Potential: Compounds with iodine substitutions, such as 5-bromo-2-iodobenzoic acid, are explored as kinase inhibitors or antimicrobial agents. The target compound’s dual halogenation may offer synergistic bioactivity .

- Synthetic Utility : The bromine atom in 5-bromo-3-iodo-2-methoxybenzenecarboxylic acid can undergo selective substitution while retaining iodine for subsequent reactions, enabling stepwise functionalization in complex molecule synthesis .

Biological Activity

5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid has the following molecular structure:

- Molecular Formula : C10H8BrI O3

- Molecular Weight : 327.98 g/mol

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For instance, studies on related benzoic acid derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds were determined, revealing significant antibacterial properties.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid | TBD | Escherichia coli |

| Related Compound A | 15 | Staphylococcus aureus |

| Related Compound B | 30 | Bacillus subtilis |

2. Anticancer Activity

The anticancer potential of 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. A notable study evaluated its efficacy against MDA-MB-231 breast cancer cells using an MTT assay, which measures cell viability.

Case Study: Cytotoxicity Evaluation

- Cell Line : MDA-MB-231

- Concentration Range : 5 µM to 50 µM

- Results : Significant reduction in cell viability was observed at higher concentrations (50 µM), indicating a dose-dependent response.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 90 |

| 10 | 75 |

| 20 | 50 |

| 50 | 20 |

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds similar to 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid have demonstrated anti-inflammatory effects. These effects are often measured through the inhibition of pro-inflammatory cytokines in vitro.

Research Findings

A study reported that derivatives of benzoic acid can inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for their anti-inflammatory action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzene ring can enhance or reduce its activity. For example:

- Bromine/Iodine Substitution : Substituents at positions 3 and 4 have been shown to increase cytotoxicity.

Preparation Methods

General Synthetic Strategy

The preparation of 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid typically involves:

- Starting with a methoxy-substituted benzoic acid or ester derivative , such as 2-methoxybenzoic acid or its esters.

- Selective bromination at the 5-position of the aromatic ring.

- Subsequent iodination at the 3-position using electrophilic iodine sources.

- Hydrolysis or esterification steps to obtain the free carboxylic acid if starting from esters.

This sequence leverages regioselective halogenation influenced by the directing effects of the methoxy and carboxylic acid groups.

Preparation of Halogenated Benzoic Acid Precursors

Bromination of Methoxybenzoic Acid Derivatives

Bromination of 2-methoxybenzoic acid or its esters can be achieved using brominating agents such as 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid at room temperature, yielding 5-bromo-2-methoxybenzoic acid derivatives with good yields (~88%).

Alternatively, bromination can be performed on methyl-substituted analogs as a model, using potassium permanganate oxidation of 3-bromo-5-methylbenzoic acid precursors, though this is less direct for methoxy derivatives.

Iodination of Brominated Intermediates

Iodination of brominated benzoic acid derivatives is commonly conducted using N-iodosuccinimide (NIS) under reflux in solvents like 1,2-dichloroethane, often under irradiation (e.g., tungsten lamp) to facilitate ipso-iododecarboxylation or electrophilic aromatic substitution.

The iodination step typically targets the 3-position relative to the methoxy group and is performed after bromination to avoid multiple substitutions at undesired sites.

Specific Preparation Method Example

A plausible synthetic route based on literature and patent data is as follows:

Reaction Conditions and Analytical Data

| Parameter | Details |

|---|---|

| Solvents | Concentrated sulfuric acid (bromination), 1,2-dichloroethane (iodination), aqueous NaOH (hydrolysis) |

| Temperature | Room temperature for bromination; reflux for iodination and hydrolysis |

| Reaction Time | 5 h (bromination), 24 h (iodination), 5 h (hydrolysis) |

| Purification | Filtration, crystallization, flash chromatography (silica gel, hexane) |

| Characterization | 1H NMR, 13C NMR, IR spectroscopy, HRMS, melting point analysis |

Research Findings and Notes

The use of N-iodosuccinimide (NIS) is preferred for mild and selective iodination, avoiding over-iodination or decomposition.

Bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid provides regioselectivity and high yield without extensive side reactions.

Hydrolysis of esters under basic conditions followed by acidification is an efficient method to obtain the free acid with high purity.

Crystallization is an effective purification step, with the product precipitating readily upon cooling or water addition.

The presence of the methoxy group influences the regioselectivity of halogenation, favoring substitution ortho and para to the methoxy substituent, which aligns with the 5-bromo and 3-iodo substitution pattern.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| Bromination | 2-Methoxybenzoic acid | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, conc. H2SO4, rt, 5 h | 5-Bromo-2-methoxybenzoic acid | 88 | High regioselectivity |

| Iodination | 5-Bromo-2-methoxybenzoic acid | N-iodosuccinimide (2 equiv.), 1,2-dichloroethane, reflux, 24 h | 5-Bromo-3-iodo-2-methoxybenzoic acid (ester or acid) | 75-85 | Requires irradiation for efficiency |

| Hydrolysis | Ester intermediate | Aqueous NaOH (40%), reflux, 5 h; acidify with HCl | 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid | 80 | Final acid form |

Q & A

Basic Synthesis: What are the standard synthetic routes for 5-Bromo-3-iodo-2-methoxybenzenecarboxylic acid?

Methodological Answer:

The synthesis typically involves halogenation and functional group protection strategies. A plausible route includes:

- Step 1: Bromination and iodination of a pre-functionalized benzene ring. For example, introducing iodine via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid, followed by bromination at the meta position .

- Step 2: Methoxy group installation via alkylation or demethylation of a protected hydroxyl group. Methylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) is common .

- Step 3: Carboxylic acid formation through oxidation of a methyl group (using KMnO₄/H₂SO₄) or hydrolysis of a nitrile intermediate .

Key Considerations: Monitor regioselectivity using directing groups (e.g., methoxy) and validate intermediates via HPLC or NMR .

Advanced Synthesis: How can cross-coupling reactions optimize halogen placement in this compound?

Methodological Answer:

Transition metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions) allows precise halogen positioning. For example:

- Suzuki Coupling: Use a boronic acid derivative to introduce aryl groups adjacent to halogens. A Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C can couple bromo-iodo intermediates with methoxy-substituted boronic acids .

- Ullmann Reaction: For iodine retention, employ CuI/1,10-phenanthroline in DMF to couple methoxy-substituted aryl halides .

Troubleshooting: Competing dehalogenation may occur; optimize catalyst loading and reaction time to preserve iodine .

Basic Characterization: What analytical techniques are critical for validating this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy proton resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of halogen proximity .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrIO₃ at ~368.86 m/z) and isotopic patterns for Br/I .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area) .

Advanced Data Contradiction: How to resolve discrepancies in NMR spectra due to halogen coupling?

Methodological Answer:

Br and I atoms induce complex splitting in NMR due to their quadrupolar moments and spin-½ nuclei (for ¹²⁷I). To resolve ambiguities:

- 2D NMR (COSY, HSQC): Map coupling between adjacent protons and correlate carbons with protons. For example, distinguish between iodine’s deshielding effect and bromine’s splitting .

- Variable Temperature NMR: Reduce signal broadening caused by slow rotation around the C-I bond at lower temperatures (e.g., –40°C) .

Example: Aromatic protons near iodine may exhibit unexpected multiplicity; compare with DFT-calculated chemical shifts .

Medicinal Chemistry: How do the bromine and iodine substituents influence biological activity?

Methodological Answer:

- Steric and Electronic Effects: Iodine’s large size enhances hydrophobic interactions in enzyme pockets, while bromine’s electronegativity modulates electron density for hydrogen bonding .

- Structure-Activity Relationship (SAR): Test derivatives (e.g., Br→Cl or I→CF₃ substitutions) to evaluate potency against targets like kinases or GPCRs. Use molecular docking to predict binding modes .

Case Study: In antimicrobial assays, iodine’s lipophilicity may improve membrane penetration, but bromine’s polarity could enhance solubility .

Stability Studies: How does pH affect the stability of the carboxylic acid group in aqueous solutions?

Methodological Answer:

- pH-Dependent Degradation: Conduct accelerated stability tests at pH 2–9 (37°C). Monitor via HPLC for decarboxylation or esterification.

- Acidic Conditions (pH < 4): Risk of decarboxylation to form CO₂ and a hydrocarbon byproduct.

- Basic Conditions (pH > 8): Saponification of the methoxy group may occur .

- Stabilization Strategies: Use buffered solutions (pH 6–7) and avoid prolonged exposure to light or heat .

Advanced Reactivity: What side reactions occur during halogenation, and how are they mitigated?

Methodological Answer:

- Competing Di-Halogenation: Excess bromine may lead to dibrominated byproducts. Control stoichiometry (1:1 Br₂:substrate) and use low temperatures (0°C) .

- Iodine Displacement: Nucleophilic attack on iodine by solvents (e.g., DMSO) can occur. Use aprotic solvents like DCM or THF .

Validation: TLC or GC-MS to track reaction progress and isolate intermediates .

Computational Modeling: How to predict the compound’s reactivity in silico?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to estimate bond dissociation energies (e.g., C-I vs. C-Br) and predict sites for electrophilic attack .

- MD Simulations: Simulate solvation effects in water or lipid bilayers to assess bioavailability .

Software Tools: Gaussian, ORCA, or Schrodinger Suite .

Safety Protocols: What precautions are essential for handling this compound’s iodinated aromatic ring?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Perform reactions in a fume hood due to potential iodine vapor release .

- Waste Disposal: Quench residual halogens with Na₂S₂O₃ before aqueous disposal .

Advanced Applications: How is this compound used in materials science?

Methodological Answer:

- Organic Semiconductors: Incorporate into conjugated polymers (e.g., via Stille coupling) to tune bandgap energies. Measure conductivity with four-point probe techniques .

- Metal-Organic Frameworks (MOFs): Coordinate with Cu²⁺ or Zn²⁺ nodes to design halogen-functionalized MOFs for gas storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.